(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is a chiral alcohol compound characterized by the presence of a difluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol typically involves the following steps:
Reduction: The reduction of intermediates to form the desired alcohol group can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Chiral Resolution: The chiral center at the 2-position is resolved using chiral catalysts or chiral auxiliaries to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclobutylation and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the chiral center influences the stereochemistry of interactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol: The enantiomer of the compound, differing in the configuration at the chiral center.
3-(3,3-Difluorocyclobutyl)propan-1-ol: Lacks the methyl group at the 2-position.
3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine: Contains an amine group instead of an alcohol group.
Uniqueness
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is unique due to its specific chiral configuration and the presence of the difluorocyclobutyl group
Properties
IUPAC Name |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXWUTVEZZCBT-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(C1)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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